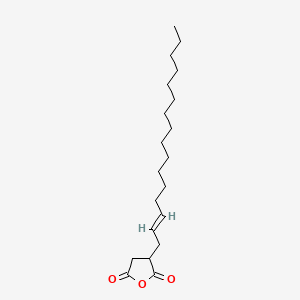

Hexadec-2-enylsuccinic anhydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

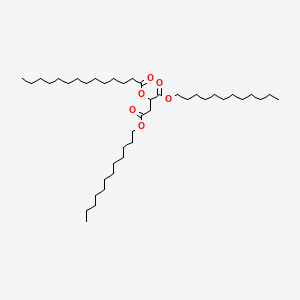

L'anhydride d'acide hexadec-2-énoylsuccinique est un composé organique de formule moléculaire C20H34O3 et d'une masse molaire de 322,4822 g/mol . Il est également connu sous d'autres noms, tels que l'anhydride succinique de 2-hexadécène et l'anhydride succinique de n-hexadécène . Ce composé est caractérisé par sa structure unique, qui comprend un groupe hexadec-2-ényle attaché à un groupe anhydride succinique .

Méthodes De Préparation

L'anhydride d'acide hexadec-2-énoylsuccinique peut être synthétisé par différentes voies synthétiques. Une méthode courante implique la réaction de l'hexadec-2-ène avec l'anhydride maléique dans des conditions spécifiques . La réaction nécessite généralement un catalyseur et est effectuée à des températures élevées pour faciliter la formation de l'anhydride . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

L'anhydride d'acide hexadec-2-énoylsuccinique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers produits d'oxydation, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir l'anhydride en son diacide correspondant ou en d'autres formes réduites.

Substitution : Le groupe anhydride peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les amines et les alcools . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

L'anhydride d'acide hexadec-2-énoylsuccinique a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme brique de base dans la synthèse organique, permettant la création de molécules plus complexes.

Biologie : Ce composé peut être utilisé pour modifier les biomolécules, améliorant leurs propriétés ou permettant de nouvelles fonctionnalités.

Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, avec des études explorant son utilisation dans les systèmes d'administration de médicaments et comme précurseur de composés bioactifs.

Mécanisme d'action

Le mécanisme d'action de l'anhydride d'acide hexadec-2-énoylsuccinique implique sa réactivité en tant qu'anhydride. Il peut réagir avec des nucléophiles, comme les amines et les alcools, pour former respectivement des amides et des esters . Ces réactions sont facilitées par la nature électrophile du carbone carbonyle dans le groupe anhydride, qui est activé par les effets attracteurs d'électrons des atomes d'oxygène adjacents . Les cibles moléculaires et les voies impliquées dans son activité biologique sont encore à l'étude, avec des recherches en cours visant à élucider ses interactions spécifiques au niveau moléculaire .

Mécanisme D'action

The mechanism of action of hexadec-2-enylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group, which is activated by the electron-withdrawing effects of the adjacent oxygen atoms . The molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its specific interactions at the molecular level .

Comparaison Avec Des Composés Similaires

L'anhydride d'acide hexadec-2-énoylsuccinique peut être comparé à d'autres composés similaires, tels que :

Anhydride d'acide octadec-2-énoylsuccinique : Structure similaire, mais avec un groupe octadec-2-ényle au lieu d'un groupe hexadec-2-ényle.

Anhydride d'acide dodéc-2-énoylsuccinique : Contient un groupe dodéc-2-ényle, ce qui le rend plus court en longueur de chaîne que l'anhydride d'acide hexadec-2-énoylsuccinique.

Anhydride d'acide hexadec-2-énoylmaléique : Structure similaire, mais avec un groupe anhydride maléique au lieu d'anhydride succinique.

La particularité de l'anhydride d'acide hexadec-2-énoylsuccinique réside dans sa longueur de chaîne spécifique et la présence du groupe anhydride succinique, qui lui confère des propriétés chimiques et physiques distinctes .

Propriétés

Numéro CAS |

42482-07-5 |

|---|---|

Formule moléculaire |

C20H34O3 |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

3-[(E)-hexadec-2-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |

Clé InChI |

MZDVKESGWJINHY-CCEZHUSRSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/CC1CC(=O)OC1=O |

SMILES canonique |

CCCCCCCCCCCCCC=CCC1CC(=O)OC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)